molecular formula C20H16N4OS2 B4550557 4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE

4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4550557
M. Wt: 392.5 g/mol
InChI Key: JRKZGRVVJMSSBD-UHFFFAOYSA-N
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Description

4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridyl group and the carboxamide functional group. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The reaction conditions vary depending on the desired product, with temperature, pressure, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-12-5-7-14(8-6-12)16-11-26-20(23-16)24-18(25)17-13(2)22-19(27-17)15-4-3-9-21-10-15/h3-11H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZGRVVJMSSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(N=C(S3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHYL-N~5~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE

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